molecular formula C8H10ClN3O2 B7777750 6-Chloro-N1,N1-dimethyl-4-nitrobenzene-1,3-diamine CAS No. 92259-89-7

6-Chloro-N1,N1-dimethyl-4-nitrobenzene-1,3-diamine

Cat. No.: B7777750
CAS No.: 92259-89-7
M. Wt: 215.64 g/mol
InChI Key: IEISRCKEUVPSKZ-UHFFFAOYSA-N
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Description

6-Chloro-N1,N1-dimethyl-4-nitrobenzene-1,3-diamine is an organic compound with the molecular formula C8H10ClN3O2 and a molecular weight of 215.64 g/mol . This compound is characterized by the presence of a chloro group, two methyl groups, and a nitro group attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N1,N1-dimethyl-4-nitrobenzene-1,3-diamine typically involves the nitration of N1,N1-dimethyl-4-chloroaniline followed by reduction and subsequent diazotization . The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, followed by reduction using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N1,N1-dimethyl-4-nitrobenzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-N1,N1-dimethyl-4-nitrobenzene-1,3-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-N1,N1-dimethyl-4-nitrobenzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in electrophilic aromatic substitution reactions, further influencing its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-N1,N1-dimethyl-4-nitrobenzene-1,3-diamine is unique due to the presence of both chloro and nitro groups, which enhance its reactivity and versatility in various chemical and biological applications.

Properties

IUPAC Name

4-chloro-3-N,3-N-dimethyl-6-nitrobenzene-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O2/c1-11(2)7-4-6(10)8(12(13)14)3-5(7)9/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEISRCKEUVPSKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C(=C1)N)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001230515
Record name 6-Chloro-N1,N1-dimethyl-4-nitro-1,3-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001230515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92259-89-7
Record name 6-Chloro-N1,N1-dimethyl-4-nitro-1,3-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92259-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N1,N1-dimethyl-4-nitro-1,3-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001230515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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